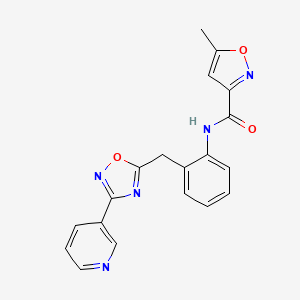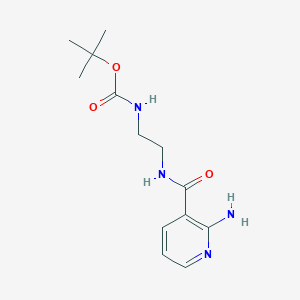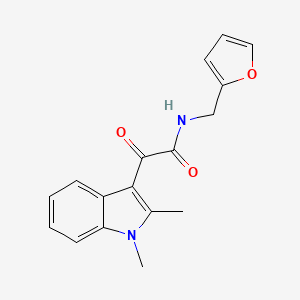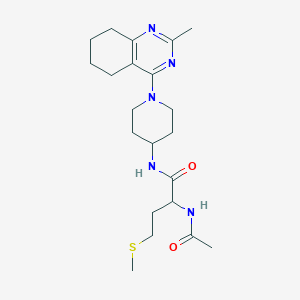
2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Molecular Modeling and Synthesis for Pharmacological Applications
- A study focused on the molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives , identifying them as promising α1-adrenoceptor antagonists . These compounds, including variations related to the compound of interest, were evaluated for their hypotensive activity in vivo and displayed significant α1-blocking activity. The study leverages molecular modeling to predict the mechanism of action, highlighting the compound's potential in treating conditions mediated by α1-adrenoceptors (Abou-Seri, Abouzid, & El Ella, 2011).
Anticholinesterase Activity
- Another research endeavor synthesized thiazole-piperazine derivatives to investigate their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes , which are crucial in neurodegenerative diseases. The compounds demonstrated potent anticholinesterase activity, underscoring their potential as therapeutic agents for conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).
Enzyme Inhibitory Activities and Molecular Docking
- Research into conventional versus microwave-assisted synthesis of triazole analogues revealed their inhibitory activities against various enzymes, including carbonic anhydrase and cholinesterases . These findings suggest the compound's application in designing enzyme inhibitors, with molecular docking studies providing insights into their interaction mechanisms (Virk et al., 2018).
Platelet Antiaggregating and Other Biological Activities
- The synthesis of disubstituted thioureas demonstrated platelet antiaggregating activity along with moderate hypoglycemic and competitive antiacetylcholine effects. Such studies lay the groundwork for developing compounds with potential therapeutic applications in cardiovascular diseases and diabetes (Ranise et al., 1991).
Antimicrobial and Anticancer Evaluations
- Investigations into novel acetamidothiazole derivatives for their in vitro anticancer evaluation revealed promising candidates among the synthesized series, indicating the compound's utility in developing anticancer therapies. This research underscores the compound's relevance in pharmacological and medicinal chemistry (Ali et al., 2013).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
特性
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2S/c1-14-22-18-7-5-4-6-17(18)20(23-14)26-11-8-16(9-12-26)25-21(28)19(10-13-29-3)24-15(2)27/h16,19H,4-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFQXGPIQTVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)
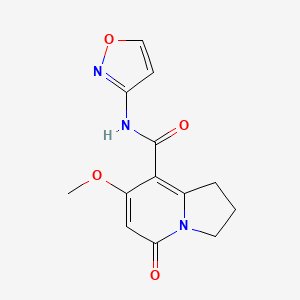
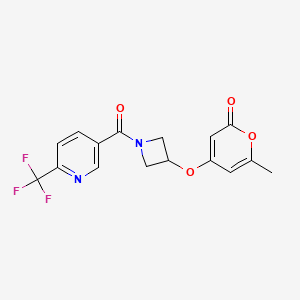

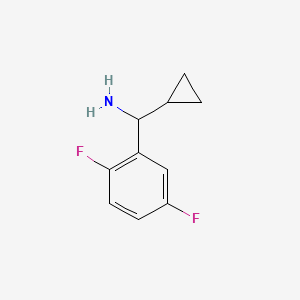
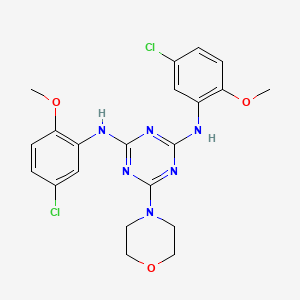
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)
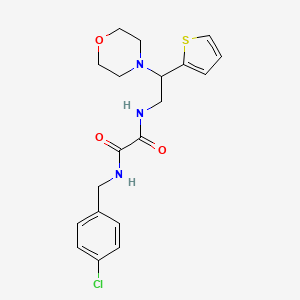
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)
